molecular formula C6H5ClN2O2 B181195 3-Chloro-4-nitroaniline CAS No. 825-41-2

3-Chloro-4-nitroaniline

Cat. No. B181195
Key on ui cas rn: 825-41-2
M. Wt: 172.57 g/mol
InChI Key: LDSIOPGMLLPSSR-UHFFFAOYSA-N
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Patent
US05034410

Procedure details

To concentrated HCl (15 mL) at reflux under nitrogen was added N-acetyl-3-chloro-4-nitroaniline (3 g, 0.014 mol). The reaction mixture was stirred for 3 hours. A white precipitate formed upon cooling to room temperature. The reaction mixture was then diluted with water, extracted with ethyl acetate and dried over sodium sulfate. The solvent was then removed under reduced pressure to afford 2.1 g (87%) of the title compound, 3-chloro-4-nitroaniline, as a yellow solid; m.p. 157°-158° C.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
Cl.C([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]([Cl:15])[CH:7]=1)(=O)C>O>[Cl:15][C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][C:9]=1[N+:12]([O-:14])=[O:13])[NH2:5]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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